
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Vue d'ensemble
Description
KME 4 is an anti-inflammatory compound that has been shown to inhibit 5-lipoxygenase activity in both the cytosol and ionophore A23187-stimulated cells of guinea pig peritoneal polymorphonuclear leukocytes.
Activité Biologique
Alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)gamma-butyrolactone, commonly referred to as KME-4, is a synthetic compound that has garnered attention due to its significant biological activities, particularly its anti-inflammatory properties. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
KME-4 has a molecular formula of and a molar mass of 302.41 g/mol. Its unique structure features a butyrolactone ring combined with a hydroxylated aromatic system, which is pivotal for its biological activity. The compound is characterized by its electrophilic nature, enabling it to participate in various organic reactions.
Property | Details |
---|---|
Molecular Formula | |
Molar Mass | 302.41 g/mol |
Structure Type | Butyrolactone with phenolic group |
Key Functional Groups | Hydroxyl and carbonyl groups |
KME-4 primarily exerts its biological effects through the inhibition of interleukin-1 receptor-associated kinases (IRAK1 and IRAK4), which are crucial components in inflammatory signaling pathways. By targeting these kinases, KME-4 disrupts the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased production of pro-inflammatory cytokines.
Key Mechanisms
- Target Kinases : IRAK1 and IRAK4
- Pathways Involved :
- Toll-like receptor (TLR) signaling
- Interleukin 1 receptor (IL-1R) signaling
- Resulting Effects :
- Suppression of NF-κB activation
- Reduction in inflammatory markers
Anti-inflammatory Activity
Research indicates that KME-4 demonstrates significant anti-inflammatory effects in various animal models. In a study involving the rat carrageenan pleurisy model, KME-4 was shown to reduce leucocyte accumulation and exudate volume effectively. When administered at doses ranging from 3 to 10 mg/kg, it exhibited anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug .
Case Study: Adjuvant Arthritis Model
In experiments assessing the effects on adjuvant arthritis in rats, KME-4 was administered orally over a period from days 14 to 27 post-adjuvant injection. The results indicated a dose-dependent reduction in swelling of both injected and uninjected hindpaws. Notably, higher doses (5 mg/kg and 10 mg/kg) prevented the initiation of paw swelling after treatment cessation .
Comparison with Other Anti-inflammatory Agents
Agent | Dose (mg/kg) | Effectiveness |
---|---|---|
KME-4 | 3 - 10 | Comparable to indomethacin |
Indomethacin | 3 - 10 | Established anti-inflammatory agent |
Dexamethasone | 0.25 | Strong inhibition of total cell numbers |
Inhibition of Cytokine Production
KME-4 has been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is attributed to its ability to block the signaling pathways activated by TLRs and IL-1R, further supporting its role as a potent anti-inflammatory agent .
Stability and Dosage Effects
Studies have highlighted that KME-4 remains stable under various conditions and maintains its inhibitory activity over time. The pharmacokinetics are still under investigation; however, preliminary results suggest that low to moderate doses effectively reduce inflammatory responses without significant adverse effects.
Applications De Recherche Scientifique
Key Mechanisms
- Inhibition of IRAK1/IRAK4 : KME-4 binds to IRAK1 and IRAK4, disrupting their activity and the subsequent activation of NF-κB.
- Reduction in Pro-inflammatory Cytokines : The compound effectively lowers the levels of cytokines involved in inflammatory processes.
Anti-inflammatory Effects
KME-4 has been extensively studied for its anti-inflammatory effects in various preclinical models. Key findings include:
- Carrageenan-Induced Pleurisy : In rat models, KME-4 significantly reduced leukocyte accumulation and exudate volume when administered prior to carrageenan injection. Its effectiveness was comparable to indomethacin, a well-known anti-inflammatory drug .
- Adjuvant Arthritis Model : KME-4 demonstrated a dose-dependent reduction in swelling in both injected and uninjected hindpaws in rats with adjuvant arthritis. Notably, it maintained efficacy even after treatment cessation .
Summary of Case Studies
KME-4 can be synthesized through a Wittig condensation reaction involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in dimethyl sulfoxide (DMSO) . The industrial production typically employs optimized reaction conditions to enhance yield and purity.
Propriétés
IUPAC Name |
(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYHQJPGCODSB-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83677-24-1 | |
Record name | KME 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.